N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c16-11-1-3-13(4-2-11)19-10-12(9-14(19)20)17-15(21)18-5-7-22-8-6-18/h1-4,12H,5-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUNHQFDWFKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a strong nucleophile.
Attachment of the Morpholine Carboxamide Moiety: The final step involves the coupling of the morpholine carboxamide group to the pyrrolidinone ring. This can be accomplished using standard amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halogens, acids, and bases in appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chalcone Derivatives with 4-Fluorophenyl Substituents
Several chalcone analogs featuring 4-fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) share structural similarities in their aromatic substitution patterns. Key differences include:
- Core Structure: Chalcones possess a planar α,β-unsaturated ketone system, whereas the target compound has a non-planar pyrrolidinone ring.
- Dihedral Angles: Chalcones exhibit dihedral angles between their central benzene and fluorophenyl rings ranging from 7.14° to 56.26°, influencing crystallographic packing and stability . In contrast, the pyrrolidinone core of the target compound likely adopts a puckered conformation, affecting its solubility and intermolecular interactions.
Pyrrolidinecarboxamide Derivatives
- 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2): Core Structure: Similar pyrrolidinone backbone but linked to a 4-methylpyridinyl group instead of morpholine. Molecular weight (342.38 g/mol) is higher due to the pyridine substituent .
Patent Compounds with Morpholine and Fluorophenyl Moieties
A patent (EP 4 374 877 A2) describes compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide:
- Core Structure: Pyrrolo-pyridazine core instead of pyrrolidinone.
- Substituents: Trifluoromethyl and cyano groups enhance lipophilicity and electron-withdrawing effects compared to the target compound’s fluorophenyl group. Molecular weights exceed 600 g/mol, suggesting lower bioavailability .
Benzothiophene Carboxamide Derivatives
Example: N-(2-fluoro-5-(5-((5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide (CAS: 1227207-29-5):
- Core Structure : Incorporates benzothiophene and pyridazine rings.
- Key Differences : The benzothiophene group introduces aromatic bulk, likely reducing solubility compared to the morpholine-containing target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility : The morpholine group in the target compound likely improves solubility compared to pyridinyl or benzothiophene analogs .
- Crystallography: Chalcone derivatives exhibit tunable dihedral angles for crystal engineering, whereas the target compound’s pyrrolidinone conformation may favor specific packing modes .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide?
A multi-step synthesis is typically employed:
- Step 1 : Cyclocondensation of 4-fluoroaniline with a suitable diketone precursor to form the pyrrolidin-5-one core.
- Step 2 : Introduction of the morpholine-4-carboxamide group via coupling reactions (e.g., using EDCI/HOBt as coupling agents in dichloromethane at room temperature) .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Critical parameters include solvent choice (e.g., DMF for polar intermediates) and temperature control to avoid side reactions. Yields range from 60–80% depending on optimization .
Q. How is the structural integrity of this compound validated?
Key analytical techniques include:
- 1H/13C NMR : Fluorophenyl protons resonate at δ 7.2–7.8 ppm, while the pyrrolidinone carbonyl appears at ~170 ppm in 13C NMR .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated vs. experimental values within 2 ppm error) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and morpholine C-O (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolidinone carboxamides?
Discrepancies in bioactivity (e.g., kinase inhibition vs. antimicrobial effects) are addressed through:
- Comparative assays : Parallel testing under standardized conditions (e.g., IC50 measurements in kinase panels vs. MIC assays for antimicrobial activity) .
- Structural-activity relationship (SAR) analysis : Modifying substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate pharmacophore contributions .
- In silico docking : Computational modeling to predict binding affinities to targets like EGFR or COX-2, followed by experimental validation .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina evaluates binding poses in ATP-binding pockets (e.g., kinase domains) using force fields to estimate ΔG values .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, monitoring RMSD fluctuations (<2 Å indicates stable binding) .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with morpholine oxygen or hydrophobic contacts with fluorophenyl) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
